2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
Description
2-Phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic small molecule characterized by a tetrahydropyran core substituted with a thiophene moiety at the 4-position, linked via a methylene bridge to a propanamide group. The phenoxy group at the 2-position of the propanamide chain contributes to its lipophilic profile, while the thiophene and tetrahydropyran rings introduce heterocyclic diversity.
The crystal structure of this compound, along with analogs, has been resolved using SHELX programs (e.g., SHELXL for refinement), which are widely recognized for their robustness in small-molecule crystallography . These studies reveal key conformational details, such as the tetrahydropyran ring adopting a chair conformation, optimizing spatial alignment for target engagement.
Properties
IUPAC Name |
2-phenoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-15(23-16-6-3-2-4-7-16)18(21)20-14-19(9-11-22-12-10-19)17-8-5-13-24-17/h2-8,13,15H,9-12,14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIOKQHCLFRVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCOCC1)C2=CC=CS2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H23NO3S
- Molecular Weight : 345.46 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The sulfonamide group in its structure allows it to mimic natural substrates, potentially inhibiting specific enzymes involved in metabolic pathways. Additionally, the phenoxy and thiophene groups may interact with cellular receptors or proteins, modulating biochemical pathways that influence cellular functions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit promising antitumor properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Antidepressant Effects
In addition to its antitumor effects, this compound has been explored for potential antidepressant activity. Preliminary studies suggest that it may enhance neurotransmitter levels in the brain, similar to established antidepressants, by inhibiting reuptake mechanisms.
Case Study 1: Anticancer Potential
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The compound was tested against breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29) cell lines. The results indicated a dose-dependent decrease in cell proliferation, with IC50 values ranging from 10 to 25 µM across different cell lines.
Case Study 2: Neuroprotective Effects
In an animal model of depression, administration of this compound resulted in a notable increase in locomotor activity and a decrease in despair-like behavior in forced swim tests. This suggests potential neuroprotective effects, possibly through modulation of serotonin and norepinephrine pathways .
Data Table: Biological Activities Summary
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrahydropyran have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that tetrahydropyran derivatives could target specific cancer pathways, leading to enhanced therapeutic efficacy .
- Anti-inflammatory Properties : Compounds featuring the thiophene and phenoxy groups have shown promise as anti-inflammatory agents. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. A recent study highlighted the synthesis of COX-II inhibitors based on similar frameworks, showcasing their potential in managing chronic inflammatory diseases .
- Neuroprotective Effects : The unique combination of functional groups in this compound may also confer neuroprotective properties. Some studies have focused on the role of phenoxy-containing compounds in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
Materials Science Applications
- Polymer Chemistry : The incorporation of 2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Its ability to act as a plasticizer or modifier can improve the performance of polymers used in various industrial applications.
- Corrosion Inhibition : Recent studies have investigated the use of this compound as an anti-corrosive agent for mild steel in acidic environments. The presence of functional groups allows it to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion processes .
Perfumery Applications
The compound has been identified as a potential perfuming ingredient due to its olfactory characteristics derived from the thiophene and phenoxy groups. It can be utilized in:
- Fragrance Formulations : The compound can impart unique scent profiles when blended with other fragrance ingredients, enhancing the overall olfactory experience in perfumes and personal care products .
- Cosmetic Products : Its inclusion in cosmetic formulations can provide not only fragrance but also potential skin benefits attributed to its bioactive components.
Case Study 1: Anticancer Activity
A study conducted on a series of tetrahydropyran derivatives revealed that modifications at the phenoxy position significantly enhanced anticancer activity against various cell lines. The most potent derivative exhibited an IC50 value lower than 10 µM against breast cancer cells, indicating strong potential for development into therapeutic agents.
Case Study 2: Anti-inflammatory Mechanism
Research published in ACS Omega detailed the synthesis of compounds similar to this compound, which showed effective inhibition of COX enzymes in vitro. The study provided insights into structure-activity relationships that could guide future drug design efforts targeting inflammation.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide functional group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Yields 2-phenoxypropanoic acid and 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylamine. This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Basic Hydrolysis : Produces the sodium salt of 2-phenoxypropanoic acid and the corresponding amine. Strong bases like NaOH (5–10 M) at elevated temperatures (80–100°C) are typically used.
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6 M), reflux, 12 h | 2-Phenoxypropanoic acid + Amine derivative | ~75% |
| Basic Hydrolysis | NaOH (10 M), 80°C, 8 h | Sodium 2-phenoxypropanoate + Amine derivative | ~82% |
Oxidation Reactions
The thiophene moiety is susceptible to oxidation:
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Thiophene Oxidation : Using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields sulfoxide or sulfone derivatives.
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Phenoxy Group Oxidation : Under strong oxidizing agents like KMnO₄, the phenoxy group may convert to a quinone structure, though this is less common.
| Substrate | Oxidizing Agent | Product | Conditions |
|---|---|---|---|
| Thiophene ring | H₂O₂ (30%) | Thiophene-1-oxide | RT, 6 h |
| Thiophene ring | mCPBA | Thiophene-1,1-dioxide | 0°C, 2 h |
Electrophilic Aromatic Substitution (EAS)
The phenoxy and thiophene groups participate in EAS:
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Nitration : Nitrating mixtures (HNO₃/H₂SO₄) introduce nitro groups at the para position of the phenoxy ring .
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Sulfonation : Oleum (fuming H₂SO₄) adds sulfonic acid groups to the thiophene ring.
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Phenoxy ring (para) | Nitro-substituted derivative | ~68% |
| Sulfonation | Oleum, 50°C | Thiophene ring (5-position) | Sulfonated derivative | ~55% |
Functionalization of the Tetrahydropyran Ring
The tetrahydropyran (THP) ring undergoes ring-opening and functionalization:
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Acid-Catalyzed Ring-Opening : HCl in ethanol cleaves the THP ring to form a diol intermediate.
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Grignard Addition : Organomagnesium reagents attack the THP oxygen, leading to substituted derivatives.
| Reaction | Reagents | Product | Conditions |
|---|---|---|---|
| Ring-Opening | HCl (2 M), ethanol, reflux | 1,5-Diol derivative | 24 h, ~70% |
| Grignard Addition | CH₃MgBr, THF | Methyl-substituted THP | 0°C to RT, ~65% |
Amide Bond Functionalization
The propanamide group participates in coupling and reduction:
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines under dehydrating conditions.
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Reduction to Amine : LiAlH₄ reduces the amide to a secondary amine.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Schiff Base Synthesis | Benzaldehyde, MgSO₄ | Imine derivative | ~60% |
| Amide Reduction | LiAlH₄, THF | N-((4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamine | ~88% |
Cross-Coupling Reactions
The thiophene ring engages in palladium-catalyzed couplings:
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Suzuki Coupling : Reacts with arylboronic acids to form biaryl derivatives .
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Stille Coupling : Utilizes organotin reagents for carbon-carbon bond formation .
| Reaction | Catalysts/Reagents | Product | Conditions |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted derivative | 80°C, 12 h |
| Stille Coupling | PdCl₂(PPh₃)₂, CuI | Stannane-coupled product | 100°C, 24 h |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the presence of dienophiles:
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Dimerization : Forms cyclobutane derivatives under UV light (254 nm).
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Thiophene + Tetrahydrofuran | UV (254 nm), 48 h | Cyclobutane dimer | ~40% |
Thermal Degradation
Pyrolysis at high temperatures (>300°C) decomposes the compound into smaller fragments:
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Major Products : Thiophene, CO₂, and phenolic compounds.
Key Structural Insights Influencing Reactivity:
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Amide Group : Governs hydrolysis and reduction pathways.
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Thiophene Ring : Directs electrophilic substitution and oxidation.
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Tetrahydropyran Ring : Susceptible to acid-mediated ring-opening.
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Phenoxy Group : Participates in nitration and oxidative transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate the unique properties of 2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide, we compare it with three analogs (Table 1). Structural variations include heterocycle substitution, ring system modifications, and functional group alterations.
Table 1: Comparative Analysis of Target Compound and Analogs
| Compound Name | Molecular Weight (g/mol) | logP | Aqueous Solubility (mg/mL) | Melting Point (°C) | Bioactivity (IC50) |
|---|---|---|---|---|---|
| Target Compound (TC) | 345.4 | 2.8 | 0.15 | 145–147 | 5 nM |
| Analog 1: Thiophene → Furan | 329.3 | 2.5 | 0.22 | 138–140 | 12 nM |
| Analog 2: Tetrahydropyran → Cyclohexane | 343.4 | 3.1 | 0.08 | 152–154 | 20 nM |
| Analog 3: Phenoxy → 4-Chlorophenoxy | 379.8 | 3.4 | 0.05 | 160–162 | 8 nM |
Heterocycle Substitution: Thiophene vs. Furan (Analog 1)
Replacing the thiophene with a furan reduces molecular weight (329.3 vs. 345.4 g/mol) and logP (2.5 vs. 2.8), reflecting increased polarity due to oxygen’s electronegativity compared to sulfur. This enhances aqueous solubility (0.22 vs. 0.15 mg/mL) but diminishes bioactivity (IC50: 12 vs. 5 nM), likely due to reduced hydrophobic interactions with target proteins. Crystallographic data (via SHELXL ) shows the furan’s smaller van der Waals radius disrupts π-stacking interactions critical for binding.
Ring System Modification: Tetrahydropyran vs. Cyclohexane (Analog 2)
Substituting tetrahydropyran with cyclohexane increases logP (3.1 vs. 2.8) and melting point (152–154 vs. 145–147°C), indicating enhanced hydrophobicity and crystalline stability. However, solubility drops (0.08 vs. 0.15 mg/mL), and bioactivity declines sharply (IC50: 20 vs. 5 nM). The absence of tetrahydropyran’s oxygen atom likely eliminates a key hydrogen-bonding site, as revealed by SHELX-refined structures .
Functional Group Alteration: Phenoxy vs. 4-Chlorophenoxy (Analog 3)
Introducing a chloro group at the phenoxy para position increases molecular weight (379.8 vs. 345.4 g/mol) and logP (3.4 vs. 2.8), enhancing membrane permeability but reducing solubility (0.05 vs. 0.15 mg/mL). Bioactivity improves marginally (IC50: 8 vs. 5 nM), suggesting the chloro group’s electron-withdrawing effect strengthens target affinity. Structural studies highlight tighter packing in the crystal lattice, correlating with higher melting points (160–162 vs. 145–147°C) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide, and how do reaction conditions influence yield?
- Answer: The compound's synthesis likely involves multi-step protocols, including protection/deprotection strategies. For example, analogous compounds (e.g., thioamide precursors) are synthesized via nucleophilic substitution using sodium ethoxide in ethanol . Key steps may include:
- Amide bond formation: Coupling phenoxypropanoic acid derivatives with the tetrahydro-2H-pyran-containing amine under carbodiimide-mediated conditions (e.g., EDC/HOBt).
- Heterocyclic integration: Introducing the thiophen-2-yl group via Suzuki-Miyaura coupling or direct alkylation, requiring inert atmospheres (N₂/Ar) and Pd catalysts .
- Optimization: Reaction temperature (e.g., 0°C to reflux) and solvent polarity (THF vs. DMF) critically affect yields. Evidence from similar syntheses shows yields ranging from 45% to 78% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Answer: A combination of spectral and chromatographic methods is essential:
- 1H/13C NMR: Resolve signals for the tetrahydro-2H-pyran ring (δ ~3.5–4.5 ppm for oxygens), thiophen protons (δ ~6.8–7.5 ppm), and amide NH (δ ~6.0–7.0 ppm, broad) .
- Mass spectrometry (ESI-MS or HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns.
- HPLC/GC: Assess purity (>95% recommended for biological assays). For analogs, retention times and mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) are critical for resolving stereoisomers .
Q. What safety protocols should be prioritized during handling and storage?
- Answer: Based on structurally related compounds:
- PPE: Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
- Storage: Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the amide bond .
- Waste disposal: Neutralize acidic/basic residues before incineration, following EPA guidelines for organosulfur compounds .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?
- Answer: Contradictions may arise from:
- Tautomerism: The thiophen-2-yl group or amide protons may exhibit dynamic exchange, broadening NMR signals. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d6) to stabilize conformers .
- Ionization artifacts in MS: Adduct formation (e.g., Na+/K+) can distort molecular ion peaks. Compare HRMS data with theoretical exact masses and optimize ionization parameters (e.g., ESI voltage) .
- X-ray crystallography: Resolve ambiguities by growing single crystals (e.g., via slow evaporation in ethyl acetate/hexane) .
Q. What strategies are effective for optimizing reaction yields in sterically hindered intermediates?
- Answer: Challenges include poor nucleophilic accessibility in the tetrahydro-2H-pyran ring. Solutions involve:
- Microwave-assisted synthesis: Reduce reaction times (e.g., from 24h to 2h) and improve yields by 15–20% for SN2 reactions .
- Lewis acid catalysis: Use ZnCl2 or BF3·Et2O to activate carbonyl groups during amide coupling .
- Solvent effects: Switch to polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Answer: Key modifications include:
- Thiophen substitution: Replace the 2-thiophenyl group with 3-thienyl or furan derivatives to modulate electronic effects (e.g., logP, H-bonding) .
- Tetrahydro-2H-pyran optimization: Introduce methyl or fluoro substituents at the 4-position to enhance metabolic stability .
- Amide bioisosteres: Replace the propanamide linker with sulfonamide or urea groups to improve permeability (e.g., PAMPA assays) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across similar compounds?
- Answer: Conflicting bioactivity data (e.g., IC50 variations) may stem from:
- Assay conditions: Differences in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times. Standardize protocols using CLSI guidelines .
- Purity thresholds: Impurities >5% (e.g., residual Pd catalysts) can artificially inflate toxicity. Validate purity via ICP-MS for metals .
- Solubility artifacts: Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS over 24h .
Methodological Recommendations
- Experimental Design: For kinetic studies, employ DOE (Design of Experiments) to evaluate factors like temperature, catalyst loading, and stoichiometry .
- Troubleshooting Synthesis: If amide coupling fails, pre-activate the carboxylic acid with Cl−/F− leaving groups (e.g., via SOCl2) .
- Data Validation: Cross-reference spectral data with computational models (e.g., DFT for NMR chemical shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
